molecular formula C13H14ClNO3 B2466785 Methyl (2S,4S)-1-benzyl-4-chloro-5-oxopyrrolidine-2-carboxylate CAS No. 160962-36-7

Methyl (2S,4S)-1-benzyl-4-chloro-5-oxopyrrolidine-2-carboxylate

Cat. No.: B2466785
CAS No.: 160962-36-7
M. Wt: 267.71
InChI Key: VYPQMKXYTBNPQW-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S,4S)-1-benzyl-4-chloro-5-oxopyrrolidine-2-carboxylate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a benzyl group, a chlorine atom, and a carboxylate ester group. The stereochemistry of the compound is defined by the (2S,4S) configuration, which is crucial for its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-1-benzyl-4-chloro-5-oxopyrrolidine-2-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric alkylation of a pyrrolidine derivative, followed by chlorination and esterification reactions. The reaction conditions often require the use of specific solvents, temperatures, and catalysts to achieve high yields and stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of robust chiral catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-1-benzyl-4-chloro-5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions typically require controlled temperatures and specific solvents to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Methyl (2S,4S)-1-benzyl-4-chloro-5-oxopyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-1-benzyl-4-chloro-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or interaction with other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral pyrrolidine derivatives with different substituents, such as:

Uniqueness

Methyl (2S,4S)-1-benzyl-4-chloro-5-oxopyrrolidine-2-carboxylate is unique due to its specific (2S,4S) configuration and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl (2S,4S)-1-benzyl-4-chloro-5-oxopyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c1-18-13(17)11-7-10(14)12(16)15(11)8-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPQMKXYTBNPQW-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C(=O)N1CC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](C(=O)N1CC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.